3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its bioactive properties and potential applications in drug development. The compound's structure allows it to interact with biological targets, making it a candidate for further research into its therapeutic uses.
This compound can be synthesized through various chemical methods involving the reaction of 4-methyl-4H-1,2,4-triazole with an aniline derivative. It falls under the classification of triazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The compound is cataloged in chemical databases, with a unique CAS number of 1368886-88-7 .
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline typically involves:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity. Purification techniques such as recrystallization or chromatography are commonly used to isolate the final product .
The molecular formula of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is C10H12N4, with a molecular weight of 188.23 g/mol. The compound's IUPAC name is 3-[(4-methyl-1,2,4-triazol-3-yl)methyl]aniline. Its structural representation can be described using the following data:
Property | Value |
---|---|
CAS Number | 1368886-88-7 |
Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
InChI | InChI=1S/C10H12N4/c1-14-7... |
InChI Key | ZVMINLWYOWAPTB-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NN=C1CC2=CC(=CC=C2)N |
This data illustrates the compound's unique triazole structure combined with an aniline moiety .
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.
The mechanism of action for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline varies depending on its application:
The physical properties of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline include:
The chemical properties are characterized by its stability under standard laboratory conditions but may vary based on specific functional groups present in derivatives.
The compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry .
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline has several notable applications:
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a specialized heterocyclic compound integrating an aniline moiety with a 1,2,4-triazole ring methylated at the N4 position. Its molecular formula (C₉H₁₀N₄) and structural features, including hydrogen-bonding capacity (H-donors: 2; H-acceptors: 4) and moderate lipophilicity (predicted LogP: ~1.62), position it as a versatile scaffold in medicinal chemistry. The compound’s tautomeric equilibria and electronic distribution enable unique biomolecular interactions, particularly in targeting pathological cellular pathways [5] [9].
The evolution of 1,2,4-triazoles in pharmaceuticals spans over five decades, marked by milestones such as the development of aromatase inhibitors (e.g., Letrozole) for hormone-responsive cancers. These derivatives exploit the triazole ring’s capacity for nitrogen coordination and π-stacking, enabling high-affinity binding to enzymatic pockets. Early research focused on antifungal and antimicrobial applications, but the 2000s saw a paradigm shift toward oncology and metabolic disorders. For instance, IMC-038525, a trisubstituted triazole, demonstrated potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM), underscoring the scaffold’s relevance in antimitotic therapies [3]. Recent DrugBank entries (e.g., DB08118) highlight triazole-containing molecules targeting hexokinase-4 and kinases, reflecting expanded therapeutic roles [2]. The progression from broad-spectrum agents to targeted therapies illustrates the triazole’s adaptability in drug design, facilitated by robust synthetic routes like Debus-Radziszewski reactions [7].
Substituent positioning on the triazole ring critically modulates bioactivity through steric, electronic, and pharmacokinetic effects. Methylation at the N4 position, as in 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, enhances metabolic stability by shielding reactive sites and altering electron density. Comparative studies reveal that N4-methylation reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-lives by >40% versus unmethylated analogs [5] [9]. Table 1 quantifies this impact:
Table 1: Bioactivity and Physicochemical Comparison of Triazole Analogs
Compound | TPSA (Ų) | LogP | Cytotoxicity (IC₅₀, µM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
3-(1,2,4-Triazol-3-yl)aniline | 67.59 | 1.05 | 25.4 (MCF-7) | 18.3 |
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | 59.09 | 1.62 | 8.7 (MCF-7) | 42.6 |
5-Methyl-N-(4-methylthiazol-2-yl)triazole derivative | 84.73 | 2.68 | 0.45 (HeLa) | 68.9 |
Data derived from [1] [5] [2].
Ortho-substitution on the aniline ring further influences conformational flexibility. In tubulin inhibitors, ortho-methyl groups enforce coplanarity between triazole and aniline rings, augmenting stacking interactions with Phe351 and Val318 residues. Conversely, meta-substitution disrupts this orientation, reducing potency by >60% [3]. These structure-activity relationships (SARs) underscore the precision required in triazole analog design.
Triazole-aniline hybrids disrupt protein-protein interactions (PPIs) through dual mechanisms: competitive inhibition at interface pockets and allosteric modulation. The aniline’s primary amine acts as a hydrogen-bond donor, while the triazole engages in dipole-dipole interactions and π-stacking. For example, derivatives like N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (DB07584) occupy hydrophobic clefts in AKT1 kinase, hindering its dimerization with PDPK1. Molecular dynamics simulations show binding free energies (ΔG) averaging -9.8 kcal/mol, driven by van der Waals contacts with Val164 and Ala177 [9].
Table 2 summarizes key targets:
Table 2: Protein Targets of Triazole-Aniline Hybrids
Target Protein | Biological Role | Binding Affinity (Kd, nM) | Cellular Effect |
---|---|---|---|
Tubulin β-subunit | Mitotic spindle assembly | 140 ± 12 | G2/M cell cycle arrest |
AKT1 kinase | Apoptosis regulation | 68 ± 9 | Reduced phospho-Ser473 levels |
GSK-3β | Wnt signaling cascade | 210 ± 18 | β-catenin stabilization |
Hexokinase-4 | Glycolytic flux control | 350 ± 25 | Decreased glucose uptake |
In tubulin inhibition, these compounds adopt a "trimethoxyphenyl-like" binding pose in the colchicine site, where the triazole’s N2 atom hydrogen-bonds with Cys241 (distance: 2.9 Å). This disrupts tubulin dimer curvature, suppressing microtubule assembly by >80% at 10 µM [3]. Advanced hybrids exploit linker diversity (e.g., sulfonyl or carboxamide bridges) to span multiple subpockets, enhancing specificity over kinase off-targets by 15-fold [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3